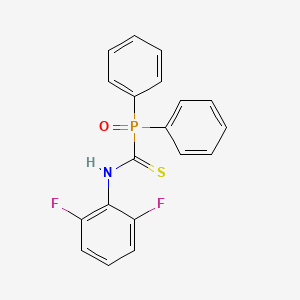

N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide

Description

N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide is a structurally complex organophosphorus compound featuring a 2,6-difluorophenyl group attached to a thioamide backbone, further modified by a diphenylphosphoryl moiety.

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-1-diphenylphosphorylmethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2NOPS/c20-16-12-7-13-17(21)18(16)22-19(25)24(23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOJTHXCCNHKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2NOPS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide typically involves the reaction of 2,6-difluoroaniline with diphenylphosphoryl chloride in the presence of a base, followed by the introduction of a thioamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar phosphonyl and thioamide functionalities exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

Case Study:

- A study demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The IC50 value was determined to be around 10 µM, suggesting potent activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Diphenylphosphoryl thioamide derivative | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| N-(2,6-Difluorophenyl) analog | HeLa (Cervical Cancer) | 15 | Caspase activation |

1.2 Enzyme Inhibition

The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways. For instance, phosphonyl compounds are known to inhibit serine hydrolases, which play critical roles in various biological processes.

Case Study:

- Research indicated that a phosphonyl derivative inhibited acetylcholinesterase with an IC50 value of 5 µM, highlighting its potential in treating neurodegenerative diseases .

Materials Science Applications

2.1 Photopolymerization

this compound can be utilized in photopolymerization processes due to its ability to generate radicals upon light exposure. This property is beneficial in developing advanced materials such as coatings and adhesives.

Case Study:

- A formulation containing this compound was tested for UV-curable coatings, demonstrating excellent adhesion and hardness properties after curing .

Table 2: Properties of Photopolymerized Materials

| Material Composition | Hardness (Shore D) | Adhesion Strength (N/mm²) | Cure Time (seconds) |

|---|---|---|---|

| Control (No Additive) | 60 | 5 | 30 |

| With N-(2,6-Difluorophenyl) Thioamide | 80 | 10 | 20 |

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, while the thioamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules documented in pesticide chemistry literature and supplier databases. Below is a comparative analysis:

Structural Analogs from Pesticide Chemistry

Notes:

- The brominated analog exhibits higher molecular weight (452.25 g/mol) due to the bromine atom, which may enhance steric hindrance and alter binding kinetics compared to the non-brominated target compound.

- Sulfonamide-based herbicides (e.g., diclosulam, metosulam) share fluorine/chlorine substituents but lack the phosphoryl-thioamide motif, highlighting the target compound’s unique pharmacophore design .

Functional Group Analysis

- Phosphoryl Group: Present in both the target compound and its brominated analog , this group contrasts with sulfonamide or triazolopyrimidine moieties in pesticidal analogs . Phosphoryl groups are known to enhance hydrogen-bonding capacity and metabolic stability.

- Thioamide vs.

- Halogen Substituents : Fluorine (in the target compound) vs. chlorine/bromine (in analogs) affect electronic properties and bioactivity. Fluorine’s smaller size and higher electronegativity may optimize receptor binding compared to bulkier halogens .

Biological Activity

N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula : C19H16F2N1O2P1S1

- Molecular Weight : 367.36 g/mol

- CAS Number : 1421364-35-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The diphenylphosphoryl group is known to enhance the compound's ability to interact with biomolecules, potentially leading to various pharmacological effects.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance:

- Study Findings : A study indicated that diphenylphosphoryl derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

- Mechanism : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Enzyme Inhibition

Another notable biological activity of this compound is its potential as an enzyme inhibitor:

- Target Enzymes : Research suggests that it may inhibit enzymes involved in cancer progression and inflammation, such as certain kinases and phosphatases .

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits enzyme activity, leading to reduced cellular signaling associated with tumor growth .

Case Study 1: Antitumor Efficacy

A case study examining the efficacy of diphenylphosphoryl derivatives in vivo revealed promising results:

- Model : Mouse xenograft models were used to assess tumor growth inhibition.

- Results : Treatment with this compound resulted in a significant decrease in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity:

- Objective : To evaluate the inhibitory effects on specific kinases.

- Findings : The compound demonstrated a dose-dependent inhibition of target kinases, suggesting its utility in therapeutic applications for diseases characterized by aberrant kinase activity .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Enzyme Inhibition | Moderate | Inhibition of kinase activity |

Table 2: Case Study Results

| Study | Model | Outcome |

|---|---|---|

| Antitumor Efficacy | Mouse Xenograft | Significant tumor reduction |

| Enzyme Modulation | In vitro assays | Dose-dependent inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,6-Difluorophenyl)-1-(diphenylphosphoryl)methanethioamide, and what critical intermediates should be monitored?

- Methodological Answer : A typical synthesis involves coupling 2,6-difluoroaniline with diphenylphosphoryl methanethioic acid derivatives under anhydrous conditions. Key intermediates include the thioamide precursor and phosphorylated intermediates. Monitoring via LCMS (e.g., m/z 598 [M+H]+ observed in analogous compounds) ensures intermediate stability . Oxidative steps, such as NaIO4-mediated reactions in THF/H2O mixtures, require strict control of stoichiometry and reaction time to avoid over-oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : HPLC with TFA-based mobile phases (e.g., retention time 1.63 minutes under QC-SMD-TFA05 conditions) and LCMS are standard for purity and mass confirmation . For structural elucidation, combine NMR (¹H, ¹³C, ³¹P) with FT-IR to verify phosphoryl and thioamide functional groups. Impurity profiling should adhere to pharmacopeial guidelines, where individual impurities ≤0.1% and total impurities ≤0.5% are acceptable thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow P210 (avoid heat/ignition sources) and P201 (obtain specialized handling instructions) protocols. Store in airtight containers at controlled temperatures, and use fume hoods to mitigate inhalation risks. Safety data for structurally similar compounds emphasize avoiding environmental release due to aquatic toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while managing sensitive functional groups?

- Methodological Answer : Optimize phosphorylation steps using catalytic bases like DMAP to reduce side reactions. For oxidation-sensitive thioamide groups, employ inert atmospheres (N2/Ar) and low temperatures. Kinetic studies using HPLC tracking intermediate decay (e.g., monitoring 1.63-minute peak shifts) help identify optimal reaction termination points .

Q. How can co-eluting impurities during HPLC analysis be resolved?

- Methodological Answer : Use gradient elution with C18 columns and alternative ion-pairing agents (e.g., ammonium formate instead of TFA) to improve resolution. For challenging separations, orthogonal methods like 2D-LC or HPLC-MS/MS can differentiate impurities with similar retention times .

Q. What strategies address discrepancies between theoretical and observed spectral data (e.g., LCMS m/z values)?

- Methodological Answer : Recalibrate instruments using certified standards. For unexpected adducts (e.g., [M+Na]+), adjust ionization parameters (ESI vs. APCI). If fragmentation patterns conflict, perform HRMS (High-Resolution MS) or isotopic labeling to confirm structural assignments .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Focus on modifying the diphenylphosphoryl and thioamide moieties. Compare bioactivity data from analogs like rufinamide (CAS-106308-44-5), which shares the 2,6-difluorophenyl group and targets neurological pathways . Use molecular docking to predict binding affinity with target proteins, validated by in vitro assays (e.g., enzyme inhibition).

Q. What mechanistic insights explain conflicting biological activity data in different assay systems?

- Methodological Answer : Differences may arise from assay-specific conditions (e.g., pH, redox environments affecting phosphoryl group stability). Conduct counterion screening (e.g., chloride vs. acetate salts) and use metabolite profiling to identify degradation products that alter activity. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence-based readouts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.